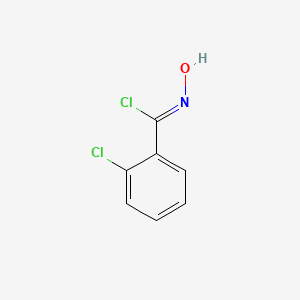

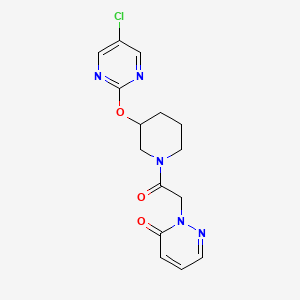

![molecular formula C13H15N3OS B2521584 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane CAS No. 2198164-18-8](/img/structure/B2521584.png)

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is a molecule that combines a thienopyrimidine moiety with an azabicyclooctane group. This structure is of interest due to its potential biological activity, particularly as an inhibitor of certain enzymes like mTOR, which is implicated in cell growth and proliferation.

Synthesis Analysis

The synthesis of related thienopyrimidine derivatives has been reported using various methods. For instance, 2-arylthieno[3,2-d]pyrimidines have been synthesized and found to be potent inhibitors of mTOR, especially when the morpholine group is replaced with an 8-oxa-3-azabicyclo[3.2.1]octane group, leading to selectivity over PI3K . Additionally, 3-hydroxy-4-pyrones have been used as precursors to synthesize highly substituted 8-azabicyclo[3.2.1]octanes, which could be related to the azabicyclooctane part of the target compound . Moreover, a sequential aza-Wittig/base-catalyzed cyclization process has been employed to create heterocyclic tetrahydropyridothienopyrimidinone derivatives . A similar aza-Wittig reaction has been utilized for the synthesis of 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one . Lastly, 12-tungstophosphoric acid has been used as a catalyst for synthesizing thieno[2,3-d]pyrimidin-4(3H)-one derivatives, offering advantages such as high yields and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of thienopyrimidinone derivatives has been characterized using various analytical techniques, including FT-IR, 1H NMR, 13C NMR, and MS . The crystal structure determination of these derivatives has provided insights into the influence of structural modifications on the molecular geometry and conformation, with the formation of 3D supramolecular architectures in the crystals through stacking interactions and hydrogen bonds .

Chemical Reactions Analysis

The thienopyrimidine moiety in the compound is known to participate in reactions that lead to the inhibition of mTOR, an enzyme crucial for cell growth . The azabicyclooctane group can be synthesized through cycloaddition reactions, as demonstrated with the synthesis of highly functionalized azabicyclo[3.2.1]octanes . The aza-Wittig reaction is a key step in the synthesis of thienopyrimidinone derivatives, which can be further reacted with nucleophilic reagents to obtain various substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinone derivatives are closely related to their molecular structure. The presence of various substituents can significantly affect these properties, as seen in the synthesis of highly potent mTOR inhibitors with excellent selectivity over PI3K . The crystal structure analysis provides additional information on the physical properties, such as the melting points and solubility, which are influenced by the molecular packing in the solid state . The use of heteropoly acid as a catalyst in the synthesis of these derivatives suggests that the reaction conditions can be optimized to enhance the physical and chemical properties of the final product .

Scientific Research Applications

Catalysis and Synthesis

Research has demonstrated the use of related bicyclic structures as catalysts in the synthesis of biologically active compounds. For example, 1,4-Diazabicyclo[2.2.2]octane (DABCO) acts as a catalyst in the synthesis of pyrano[2,3-d]pyrimidinone derivatives, highlighting the potential of bicyclic and heterocyclic compounds in facilitating chemical reactions under mild and environmentally friendly conditions (Shirini, Langarudi, & Daneshvar, 2017). This research underscores the importance of such compounds in green chemistry, offering pathways to synthesize important pharmaceutical intermediates with high efficiency and low environmental impact.

Material Science and Functionalization

In material science, bicyclic compounds are used to modify the properties of nanomaterials. An instance involves the functionalization of carboxylate multi-walled carbon nanotubes with pyrano[2,3-d]pyrimidinone derivatives, utilizing DABCO as a catalyst (Pourhasan & Shameli, 2019). This research exemplifies the role of bicyclic compounds in enhancing the functional attributes of nanomaterials, such as improving their solubility and reactivity, which is crucial for their application in various nanotechnology fields.

Molecular Interactions and Complex Formation

Research into the interactions between bicyclic compounds and metal ions has led to the discovery of new complexes with potential applications in catalysis and materials science. For example, studies on nickel(II) complexes of a thiosemicarbazone derived from bicyclic structures reveal insights into the coordination chemistry of such compounds (West, Scovill, Silverton, & Bavoso, 1986). Understanding these molecular interactions is fundamental to developing new materials and catalysts with tailored properties.

Safety And Hazards

The safety data sheet for a related compound, 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

Future Directions

Thienopyrimidines, including “3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane”, represent an important class of chemical compounds with diverse biological activities. They are structural analogs of purines and have various biological activities. The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines .

properties

IUPAC Name |

4-(1-azabicyclo[2.2.2]octan-3-yloxy)thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-4-16-5-2-9(1)11(7-16)17-13-12-10(3-6-18-12)14-8-15-13/h3,6,8-9,11H,1-2,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSXKGAOJFJVLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NC=NC4=C3SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

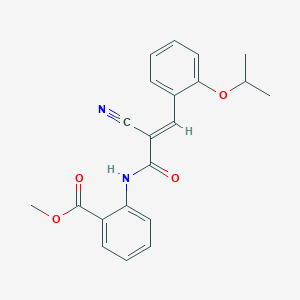

![3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2521501.png)

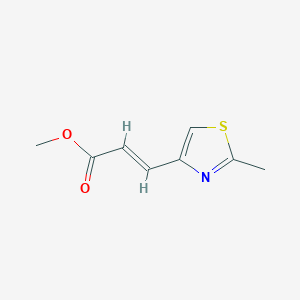

![N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521502.png)

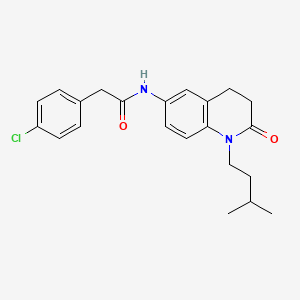

![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2521504.png)

![2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2521507.png)

![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2521518.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)

![2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2521523.png)